Methoxy[(oxolan-3-yl)methyl]amine hydrochloride
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Overview
Description
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is also known by its IUPAC name, O-methyl-N-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride can be synthesized through the O-methylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Methoxy[(oxolan-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit DNA repair mechanisms by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites, leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: An isomer of Methoxy[(oxolan-3-yl)methyl]amine hydrochloride, known for its use in medicinal chemistry.
N-methylhydroxylamine: Another isomer with similar chemical properties.
Aminomethanol: A related compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DNA repair mechanisms sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-methoxy-1-(oxolan-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-7-4-6-2-3-9-5-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZHRYUWOKDHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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